5-Bromo-6,7-dihydro-benzo[b]thiophene
Description
Properties
Molecular Formula |
C8H7BrS |
|---|---|
Molecular Weight |
215.11 g/mol |
IUPAC Name |
5-bromo-6,7-dihydro-1-benzothiophene |
InChI |
InChI=1S/C8H7BrS/c9-7-1-2-8-6(5-7)3-4-10-8/h3-5H,1-2H2 |
InChI Key |
OZMWCXRDJTYBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CS2)C=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Key Analogues:
- Benzo[b]thiophene : The parent aromatic compound lacks bromine and saturation, leading to higher planarity and conjugation. It is widely studied for electronic applications due to its π-electron system .
- 5-Methyl-benzo[b]thiophene : A methyl group at the 5-position enhances steric bulk but lacks the electron-withdrawing effects of bromine, affecting electrophilic substitution patterns .
- Thieno[2,3-b]thiophene derivatives: Bis-heterocyclic compounds (e.g., pyrazolothieno[2,3-b]thiophenes) feature fused thiophene systems with nitrogen-containing substituents, offering diverse biological activities but differing in ring saturation and substitution patterns compared to the target compound .
Physicochemical Properties:
Notes: Predicted LogP values highlight bromine’s contribution to increased lipophilicity, which may enhance membrane permeability in biological systems.
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS remains the brominating agent of choice due to its controlled reactivity. A patent by CN113480517A demonstrates the bromination of 3-methyl-7-chlorobenzo[b]thiophene in n-heptane, achieving 58% molar yield and 98.2% HPLC purity under reflux with benzoyl peroxide initiation. This method replaces toxic carbon tetrachloride, which yielded inferior results (54% yield, 94% purity). The reaction mechanism involves radical initiation, with n-heptane enhancing selectivity by minimizing dibromo/tribromo byproducts.
Table 1: Solvent Comparison for NBS Bromination
| Solvent | Yield (%) | Purity (%) | Byproduct Formation |
|---|---|---|---|
| n-Heptane | 58 | 98.2 | Minimal |
| CCl₄ | 54 | 94.0 | Moderate |
Electrophilic Bromination
Electrophilic substitution using Br₂ in acetic acid has been explored for analogous systems, though regioselectivity challenges arise. Positioning the bromine at the 5-position requires directing groups or steric control, as seen in the synthesis of 5-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This ketone derivative serves as a precursor, with subsequent reduction yielding the target compound.
Palladium-Catalyzed Coupling and Functionalization
Palladium-mediated reactions enable modular construction of benzo[b]thiophene cores.
Decarboxylation and Ring-Closure Approaches
Decarboxylative Bromination
US9206169B2 discloses a two-step process for benzo[b]thiophene derivatives:
-
Decarboxylation : Heating a carboxylated precursor (Formula 6) with a high-boiling base (e.g., DBU) at 150–250°C.
-
Bromination : Subsequent treatment with NBS or Br₂ under radical conditions.
This route avoids column chromatography, favoring industrial scalability. For 5-bromo-6,7-dihydrobenzo[b]thiophene, decarboxylation of a 4-keto intermediate (e.g., 5-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one) followed by ketone reduction could yield the target.
Table 2: Decarboxylation Conditions from US9206169B2
| Base | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DBU | 200 | 24 | 85* |
| NaOtBu | 180 | 30 | 78* |
| *Theoretical yields extrapolated from analogous reactions. |
Environmental and Industrial Considerations
Q & A
Q. What are the most reliable synthetic routes for 5-Bromo-6,7-dihydro-benzo[b]thiophene, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of this compound derivatives often employs coupling reactions such as Suzuki or Buchwald-Hartwig amination for functionalization. Key parameters include:
- Temperature: Optimal ranges (e.g., 80–120°C) to balance reaction rate and side-product formation.
- Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
- Catalysts: Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.
Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?
- Methodological Answer: Combine analytical techniques for cross-verification:
- NMR Spectroscopy: Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and dihydro-thiophene protons (δ 2.5–3.5 ppm).
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺).
- HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients.
Contradictions between techniques may indicate residual solvents or regioisomers, requiring column chromatography for resolution .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of this compound?
- Methodological Answer: Regioselective bromination or cross-coupling can be controlled via:
- Directing Groups: Install temporary groups (e.g., -NHBoc) to steer electrophilic substitution.
- Computational Modeling: DFT calculations predict reactive sites (e.g., C-5 vs. C-6 positions) based on electron density maps.
- Steric Effects: Bulky ligands (e.g., t-Bu₃P) in Pd-catalyzed reactions favor less hindered positions.
Post-functionalization, X-ray crystallography validates regiochemistry .
Q. How can computational tools predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer: Use in silico methods to guide drug design:
- Molecular Docking: Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina.
- QSAR Models: Corrogate electronic parameters (HOMO/LUMO energies) with bioactivity.
- ADMET Prediction: SwissADME evaluates pharmacokinetic properties (e.g., logP, CYP450 interactions).
Experimental validation via enzyme inhibition assays (IC₅₀) confirms computational findings .
Q. What experimental approaches resolve contradictions in NMR data for dihydro-thiophene derivatives?
- Methodological Answer: Ambiguities in proton splitting or coupling constants arise from conformational flexibility. Strategies include:
Q. How can researchers optimize catalytic systems for asymmetric synthesis of chiral dihydro-benzo[b]thiophene derivatives?
- Methodological Answer: Enantioselective synthesis requires:
- Chiral Ligands: Use (R)-BINAP or Josiphos ligands with Rh or Ir catalysts.
- Solvent Screening: Ethereal solvents (e.g., MTBE) enhance enantiomeric excess (ee).
- Kinetic Resolution: Monitor ee via chiral HPLC (e.g., Chiralpak IA column).
X-ray crystallography of intermediates guides ligand modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
